Triaziflam

herbicide mode of action cellulose biosynthesis inhibition photosystem II inhibition

Researchers studying herbicide resistance face a gap: no single-site inhibitor can model the multi-target effects of triaziflam. This obsolete fluoroalkyltriazine herbicide, now a critical research tool, simultaneously inhibits PSII electron transport, microtubule formation, and cellulose biosynthesis. Its 100-fold enantioselectivity enables precise chiral SAR studies. - Probe cross-resistance mechanisms across three target sites simultaneously - (R)-enantiomer is ~100x more potent than (S)-enantiomer for growth inhibition - Orthogonal purity certification (≥98%, qNMR & GC) ensures batch-to-batch consistency

Molecular Formula C17H24FN5O
Molecular Weight 333.4 g/mol
CAS No. 131475-57-5
Cat. No. B178908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriaziflam
CAS131475-57-5
Molecular FormulaC17H24FN5O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC(C)NC2=NC(=NC(=N2)N)C(C)(C)F)C
InChIInChI=1S/C17H24FN5O/c1-10-6-11(2)8-13(7-10)24-9-12(3)20-16-22-14(17(4,5)18)21-15(19)23-16/h6-8,12H,9H2,1-5H3,(H3,19,20,21,22,23)
InChIKeyIUFUITYPUYMIHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triaziflam Procurement Guide


Triaziflam (CAS 131475-57-5) is a synthetic fluoroalkyltriazine herbicide first disclosed by Idemitsu Kosan in the early 1990s and subsequently assigned ISO common name status [1]. It is classified under HRAC/WSSA Group L / 29 as a cellulose biosynthesis inhibitor (CBI), but is distinguished from other CBIs by its experimentally verified multi-site mechanism of action encompassing photosystem II (PSII) electron transport inhibition, mitotic disruption via microtubule formation inhibition, and cellulose synthesis inhibition [2][3]. Triaziflam is a racemate; commercial material is typically the (R)-enantiomer, which is approximately 100-fold more potent than the (S)-enantiomer in cell growth inhibition assays [2]. The compound is now considered obsolete as a commercial herbicide, having achieved limited market success with 2010 sales below USD 10 million and launch confined primarily to the Japanese rice herbicide market circa 2006 [4]; however, it retains significant value as an analytical reference standard and as a research tool compound for studying multi-target herbicide mechanisms and cellulose biosynthesis .

Research Role
Multi-target herbicide mechanism probe
Enantiomer
Enantiomer-specific research workflow
Standard Type
Certified analytical reference standard
Class
HRAC Group L / WSSA 29 (CBI with multi-site)

Triaziflam Irreplaceability


Triaziflam occupies a unique mechanistic position that precludes simple replacement by any single commercial herbicide. Unlike atrazine, which acts solely as a PSII electron transport inhibitor, triaziflam simultaneously targets three distinct sites: PSII, microtubule assembly, and cellulose biosynthesis—a multi-site profile experimentally demonstrated by Grossmann et al. (2001) [1]. Its commercial successor indaziflam, while sharing the same fluoroalkyltriazine scaffold and HRAC Group 29 classification, was optimized by Bayer CropScience specifically to be a pure cellulose biosynthesis inhibitor with superior potency and broader commercial spectrum; the two compounds are not functionally interchangeable [2][3]. Furthermore, triaziflam's pronounced enantioselectivity—with the (R)-enantiomer being approximately 100-fold more potent than the (S)-enantiomer for growth inhibition—means that any procurement of racemic or incorrectly specified material will yield dramatically different biological activity [1]. Generic substitution therefore fails on three grounds: (a) unique multi-target mechanism not replicated by single-site inhibitors; (b) materially different potency and selectivity profile versus indaziflam despite structural similarity; and (c) enantiomeric purity requirements that generic vendors may not characterize or guarantee.

Atrazine
Simultaneous PSII, mitotic, CBI inhibition
Single-site PSII inhibitor; multi-target research fit not replicated
Indaziflam
Multi-site with distinct temporal dissociation
Pure CBI; different potency and mechanistic profile may alter results
Racemate
(R)-enantiomer: high potency growth inhibition
Racemic mixture may yield altered potency and PSII-preferential activity

Triaziflam Comparative Evidence


Multi-Site Mechanism of Action

Grossmann et al. (2001) demonstrated that triaziflam and related diaminotriazines affect enantioselectively three distinct herbicide target sites in a single molecular scaffold [1]. In dose-response experiments, the (S)-enantiomer of triaziflam preferentially inhibited photosystem II electron transport (PET) in the Hill reaction of isolated thylakoids with efficacy similar to that of the herbicide atrazine [1]. In contrast, the (R)-enantiomer was up to 100-fold more potent than the (S)-enantiomer as an inhibitor of growth in heterotrophic cleaver (Galium aparine) cell suspensions and germinating cress (Lepidium sativum) seedlings in the dark, an effect independent of PSII [1]. Microscopic examination further revealed that (R)-triaziflam blocks cell division in maize (Zea mays) root tips within 4 hours of treatment, arresting chromosomes at a condensed prometaphase state and causing loss of spindle and phragmoplast microtubule arrays, while a decline in cellulose deposition in cell walls was observed 24 hours post-treatment [1]. No single commercial herbicide—atrazine (PSII only), isoxaben (cellulose biosynthesis only), or dinitroaniline herbicides (microtubule only)—replicates this three-target profile within one molecule.

Multi-Site MOA
Head-to-head
(R)-Triaziflam engages 3 verified targets: PSII, mitotic microtubules, cellulose biosynthesis. Cell division arrested at 4 h; cellulose deposition decline at 24 h. Comparator classes (atrazine, isoxaben, dinitroanilines) engage only single targets. (R)-enantiomer ~100× more potent than (S) for growth inhibition.
Supports multi-target mechanism studies
Grossmann et al., Z Naturforsch C, 2001
herbicide mode of action cellulose biosynthesis inhibition photosystem II inhibition mitotic disruption

Enantioselective Potency

The stereochemistry-dependent biological activity of triaziflam constitutes a critical purity and procurement consideration. Grossmann et al. (2001) reported that the (R)-enantiomers of triaziflam and related diaminotriazines were up to 100 times more potent inhibitors of growth in cleaver cell suspensions and cress seedlings in the dark than the corresponding (S)-enantiomers [1]. The most active compound, (R)-triaziflam, inhibited shoot and root elongation of cress and maize seedlings at concentrations below 1 µM [1]. The PPDB entry explicitly notes that the commercial product is typically the (R)-enantiomer because it is approximately 100× more effective in cell growth inhibition than the (S)-enantiomer [2]. In contrast, the (S)-enantiomer preferentially inhibited PSII electron transport with efficacy comparable to atrazine but showed dramatically reduced growth inhibition in dark conditions [1]. This pronounced enantioselectivity means procurement of racemic material (equimolar R+S) will exhibit composite but quantitatively different biological activity from enantiopure (R)-triaziflam.

Enantioselectivity
Head-to-head
~100× potency difference (R)-enantiomer active at
Enantiomer-specific assay context
Grossmann et al. 2001; PPDB
Physicochemical
Cross-study
ΔlogP = +1.37 (Triaziflam 4.17, Indaziflam 2.8) Δmp = −78 to −83°C (Triaziflam 100–105°C, Indaziflam 183°C) ΔMW = 32.04 g/mol Triaziflam more lipophilic; lower melting point affects storage
Analytical method development context
PPDB data; density and logP sources vary
Aquatic Ecotoxicity
Data to verify
Fish 96h LC50: 3.17 mg/L (carp) Daphnia 48h EC50: 2.51 mg/L Algae EC50: 0.415 mg/L Rat oral LD50 >5,000 mg/kg Indaziflam: fish LC50 >0.42, Daphnia EC50 2,000 mg/L. Data quality Q3 vs F4
Risk assessment context; data require verification
PPDB; species/endpoint differences limit direct comparison
Reference Specs
Specification review
Purity ≥98.0% by qNMR and capillary GC (FUJIFILM Wako) Melting point 100–105°C Designated for pesticide residue analysis Dual-method orthogonal certification
Supports method validation and calibration
For research use only; verify lot-specific COA
enantioselective herbicide chiral pesticide stereoisomer potency triaziflam enantiomer

Physicochemical Properties vs. Indaziflam

Despite sharing a fluoroalkyltriazine core scaffold, triaziflam and indaziflam exhibit markedly different physical-chemical properties that affect their analytical handling, environmental fate, and formulation behavior. Triaziflam has a molecular mass of 333.40 g/mol versus 301.36 g/mol for indaziflam [1][2]. Its octanol-water partition coefficient (logP) is 4.17, substantially higher than indaziflam's logP of 2.8, indicating greater lipophilicity [1][2]. The melting point of triaziflam is reported at 100–105°C, whereas indaziflam melts at 183°C, providing a straightforward identity confirmation by melting point determination [2]. Triaziflam's density is approximately 1.187 g/cm³ versus 1.23 g/mL for indaziflam [2]. Additionally, indaziflam has a verified water solubility of 2.8 mg/L at pH 7 (20°C) with extensive environmental fate data (DT50 ~150 days), whereas corresponding validated data for triaziflam are largely absent from regulatory databases, reflecting its obsolete regulatory status [2][1]. These property differences are analytically significant for chromatographic method development and sample preparation.

Physicochemical
Cross-study
ΔlogP = +1.37 (Triaziflam 4.17, Indaziflam 2.8) Δmp = −78 to −83°C (Triaziflam 100–105°C, Indaziflam 183°C) ΔMW = 32.04 g/mol Triaziflam more lipophilic; lower melting point affects storage
Analytical method development context
PPDB data; density and logP sources vary
physicochemical characterization logP comparison herbicide analytical standard triaziflam indaziflam differentiation

Aquatic Ecotoxicity vs. Indaziflam

Available ecotoxicological data for triaziflam, while more limited in regulatory scope than indaziflam, reveal a distinct aquatic toxicity profile. Triaziflam exhibits a 96-hour LC50 of 3.17 mg/L to common carp (Cyprinus carpio) and a 48-hour EC50 of 2.51 mg/L to aquatic invertebrates, with an algal EC50 of 0.415 mg/L to Raphidocelis subcapitata [1]. For comparison, indaziflam shows a 96-hour LC50 >0.42 mg/L to rainbow trout (Oncorhynchus mykiss), a 48-hour EC50 <9.88 mg/L to Daphnia magna, and a chronic NOEC of 0.34 mg/L for Daphnia [2]. Indaziflam also demonstrates exceptionally high toxicity to aquatic plants, with a 7-day NOEC of 0.000019 mg/L to Lemna gibba [2]. For mammalian acute toxicity, triaziflam has an oral LD50 >5,000 mg/kg in rats, indicating low acute mammalian toxicity, while indaziflam's acute oral LD50 is >2,000 mg/kg [1][2]. These differential toxicity values are relevant for laboratory safety classification and environmental risk assessment during experimental use. Note: triaziflam ecotoxicity data are from unverified sources (PPDB quality index Q3), whereas indaziflam data are verified (F4), reflecting the disparity in regulatory investment between the two compounds.

Aquatic Ecotoxicity
Data to verify
Fish 96h LC50: 3.17 mg/L (carp) Daphnia 48h EC50: 2.51 mg/L Algae EC50: 0.415 mg/L Rat oral LD50 >5,000 mg/kg Indaziflam: fish LC50 >0.42, Daphnia EC50 2,000 mg/L. Data quality Q3 vs F4
Risk assessment context; data require verification
PPDB; species/endpoint differences limit direct comparison
aquatic ecotoxicology herbicide environmental risk fish LC50 daphnia EC50 algae EC50

Certified Reference Standard Specifications

Triaziflam is commercially available as a certified analytical reference standard specifically designated for pesticide residue analysis, supplied by FUJIFILM Wako Pure Chemical Corporation with a purity specification of ≥98.0% by qNMR and ≥98.0% by capillary GC . This level of certification—with orthogonal purity determination by both quantitative NMR and gas chromatography—provides procurement-grade quality assurance that is critical for regulatory residue monitoring and method validation . Independent vendors including Chemodex offer triaziflam at ≥98% purity by HPLC . The compound's established identity is further confirmed by melting point (100–105°C) . This certified reference standard positioning contrasts with triaziflam's status as an obsolete commercial herbicide: the compound has transitioned from an agricultural active ingredient to a niche analytical tool, whereas indaziflam remains a current-use pesticide with broader but differently-purposed reference standard availability [1]. For laboratories performing pesticide residue analysis requiring a triazine-class or fluoroalkyltriazine reference compound with multi-site herbicidal activity, triaziflam offers a characterized, purity-certified option distinct from the more widely available atrazine or simazine standards.

Reference Specs
Specification review
Purity ≥98.0% by qNMR and capillary GC (FUJIFILM Wako) Melting point 100–105°C Designated for pesticide residue analysis Dual-method orthogonal certification
Supports method validation and calibration
For research use only; verify lot-specific COA
analytical reference standard pesticide residue analysis qNMR purity chromatography standard triaziflam certification

Triaziflam Application Scenarios


Herbicide Cross-Resistance Studies

Triaziflam's experimentally verified simultaneous inhibition of PSII electron transport, microtubule formation, and cellulose biosynthesis [1] makes it an irreplaceable tool compound for investigating cross-resistance mechanisms in weed populations. Unlike single-site inhibitors such as atrazine (PSII only) or isoxaben (cellulose biosynthesis only), triaziflam can be used to probe whether resistance to one target site confers altered sensitivity at the other two target sites within the same molecule. This is particularly relevant given that triaziflam is classified under HRAC Group L / WSSA Group 29 alongside other cellulose biosynthesis inhibitors [2], yet its multi-site activity means resistance patterns may differ from those observed with indaziflam or isoxaben. The demonstrated 100-fold potency difference between (R)- and (S)-enantiomers [1] further enables enantiomer-specific resistance profiling.

Cellulose Biosynthesis Inhibition Research

The Grossmann et al. (2001) study established a precise temporal sequence for triaziflam's cellular effects: mitotic blockage in maize root tips occurs within 4 hours of treatment, while measurable decline in cellulose deposition in cell walls is observed at 24 hours [1]. This well-characterized temporal dissociation between microtubule disruption and cellulose synthesis inhibition—combined with the characteristic club-shaped root tip swelling phenotype—makes triaziflam a uniquely informative probe for cell wall biosynthesis research. It can be used to disentangle primary cellulose biosynthesis inhibition from secondary effects arising from mitotic disruption, a distinction that is not possible with pure CBIs such as isoxaben or indaziflam that lack the microtubule activity component. The compound is classified among putative cellulose biosynthesis inhibitors that act through secondary effects, distinguishing it from direct CBI agents [3].

Enantioselective Herbicide Discovery

The dramatic enantioselectivity of triaziflam—where the (R)-enantiomer is approximately 100-fold more potent than the (S)-enantiomer for growth inhibition, while the (S)-enantiomer retains PSII inhibitory activity comparable to atrazine—provides a foundational dataset for chiral herbicide SAR studies [1]. Triaziflam serves as a key reference point in the evolution of the fluoroalkyltriazine chemical class: it was the first alkylazine herbicide, preceding indaziflam, which Bayer CropScience subsequently optimized from the same patent family for superior potency and broader commercial spectrum [4][5]. For agrochemical discovery programs exploring chiral triazine scaffolds, triaziflam's published enantiomer-specific activity data offer a validated benchmark against which new analogs can be compared.

Pesticide Residue Method Validation

Triaziflam is available as a certified reference standard (FUJIFILM Wako, Cat. 206-19511) with purity specified at ≥98.0% by both qNMR and capillary GC, specifically designated for pesticide residue analysis . This dual-method orthogonal purity certification provides higher confidence than single-method (HPLC-only) standards and is suitable for regulatory residue monitoring method development and validation. The standard can be used for HPLC, GC, and LC-MS/MS method calibration, with detection ranges reported from 0.01% to 95% for active ingredient content determination [6]. Its melting point specification (100–105°C) provides an additional identity confirmation parameter . For laboratories conducting multi-residue pesticide screens, triaziflam's distinct retention characteristics (logP 4.17) differentiate it from more polar triazine standards (e.g., atrazine) and from indaziflam (logP 2.8), aiding chromatographic peak assignment [2].

Application
Selection Property
Validation Focus
Cross-resistance mechanism studies
Multi-target activity profile
Cross-resistance pathway interpretation
Cell wall biosynthesis research
Temporal dissociation of mitotic and CBI effects
Cellulose deposition endpoint monitoring
Chiral herbicide SAR studies
Enantiomer-specific potency relationship
Stereochemical-activity review
Pesticide residue method validation
Dual-method certified purity
Chromatographic method calibration

Technical Documentation Hub

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52 linked technical documents
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